Cas no 1552209-35-4 (2-(dimethoxymethyl)-4-propylcyclohexan-1-one)
2-(dimethoxymethyl)-4-propylcyclohexan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-(dimethoxymethyl)-4-propylcyclohexan-1-one
- 1552209-35-4
- EN300-1125169
-
- Inchi: 1S/C12H22O3/c1-4-5-9-6-7-11(13)10(8-9)12(14-2)15-3/h9-10,12H,4-8H2,1-3H3
- InChI Key: TVCIQASSZCMFMO-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(CCC(CCC)C1)=O)OC
Computed Properties
- Exact Mass: 214.15689456g/mol
- Monoisotopic Mass: 214.15689456g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 35.5Ų
2-(dimethoxymethyl)-4-propylcyclohexan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1125169-0.05g |
2-(dimethoxymethyl)-4-propylcyclohexan-1-one |
1552209-35-4 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
| Enamine | EN300-1125169-0.1g |
2-(dimethoxymethyl)-4-propylcyclohexan-1-one |
1552209-35-4 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
| Enamine | EN300-1125169-0.25g |
2-(dimethoxymethyl)-4-propylcyclohexan-1-one |
1552209-35-4 | 95% | 0.25g |
$708.0 | 2023-10-26 | |
| Enamine | EN300-1125169-0.5g |
2-(dimethoxymethyl)-4-propylcyclohexan-1-one |
1552209-35-4 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
| Enamine | EN300-1125169-1.0g |
2-(dimethoxymethyl)-4-propylcyclohexan-1-one |
1552209-35-4 | 1g |
$785.0 | 2023-06-09 | ||
| Enamine | EN300-1125169-2.5g |
2-(dimethoxymethyl)-4-propylcyclohexan-1-one |
1552209-35-4 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
| Enamine | EN300-1125169-5.0g |
2-(dimethoxymethyl)-4-propylcyclohexan-1-one |
1552209-35-4 | 5g |
$2277.0 | 2023-06-09 | ||
| Enamine | EN300-1125169-10.0g |
2-(dimethoxymethyl)-4-propylcyclohexan-1-one |
1552209-35-4 | 10g |
$3376.0 | 2023-06-09 | ||
| Enamine | EN300-1125169-1g |
2-(dimethoxymethyl)-4-propylcyclohexan-1-one |
1552209-35-4 | 95% | 1g |
$770.0 | 2023-10-26 | |
| Enamine | EN300-1125169-5g |
2-(dimethoxymethyl)-4-propylcyclohexan-1-one |
1552209-35-4 | 95% | 5g |
$2235.0 | 2023-10-26 |
2-(dimethoxymethyl)-4-propylcyclohexan-1-one Related Literature
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-(dimethoxymethyl)-4-propylcyclohexan-1-one
Introduction to 2-(dimethoxymethyl)-4-propylcyclohexan-1-one (CAS No. 1552209-35-4)
2-(dimethoxymethyl)-4-propylcyclohexan-1-one, also known by its CAS registry number CAS 1552209-35-4, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of cyclohexanone, featuring a dimethoxymethyl group at the 2-position and a propyl group at the 4-position. Its unique structure endows it with distinctive chemical properties, making it an essential component in modern chemical synthesis and material engineering.
The synthesis of 2-(dimethoxymethyl)-4-propylcyclohexan-1-one involves advanced organic chemistry techniques, including Friedel-Crafts alkylation and subsequent functionalization. Recent studies have highlighted its potential as a precursor for the development of novel polymers and high-performance materials. For instance, researchers have explored its role in creating thermally stable polymers with enhanced mechanical properties, which are critical for aerospace and automotive industries.
In terms of applications, cas 1552209-35-4 has shown promise in the pharmaceutical industry as a building block for complex drug molecules. Its ability to undergo various functional group transformations makes it an invaluable intermediate in drug discovery processes. Moreover, its use in the synthesis of bioactive compounds has been documented in several recent publications, underscoring its versatility in medicinal chemistry.
The structural uniqueness of 2-(dimethoxymethyl)-4-propylcyclohexan-1-one also contributes to its role in catalytic processes. Recent advancements in asymmetric catalysis have leveraged this compound as a chiral auxiliary, enabling the synthesis of enantiomerically enriched products. This development has significant implications for the production of chiral drugs and fine chemicals.
From an environmental standpoint, the compound's biodegradability and eco-friendly synthesis pathways have been subjects of recent research. Scientists are exploring methods to minimize waste and energy consumption during its production, aligning with global sustainability goals. These efforts highlight the importance of responsible chemical manufacturing practices.
In conclusion, cas 1552209-35-4, or 2-(dimethoxymethyl)-4-propylcyclohexan-1-one, stands as a pivotal compound in contemporary chemical research and industry applications. Its structural features, versatile reactivity, and potential for innovation continue to drive advancements across multiple disciplines. As research progresses, this compound is expected to play an even more prominent role in shaping future technologies and therapeutic solutions.
1552209-35-4 (2-(dimethoxymethyl)-4-propylcyclohexan-1-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)